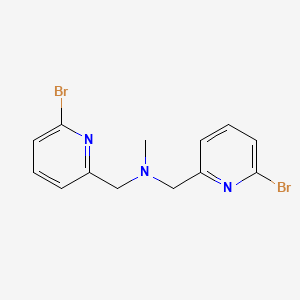

![molecular formula C6H6ClN3O B1448058 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine CAS No. 1309377-79-4](/img/structure/B1448058.png)

4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

Vue d'ensemble

Description

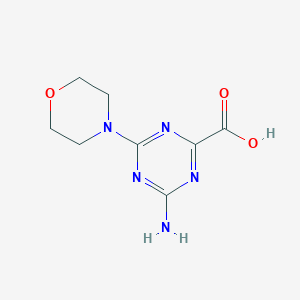

4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound with the following properties:

- Chemical Formula : C~6~H~6~ClN~3~O

- Molecular Weight : 171.58 g/mol

- Appearance : Yellow solid

Synthesis Analysis

The synthesis of this compound involves several steps. Here are two representative methods:

- Method 1 :

- Intermediate 2 (0.8 g, 5.5 mmol) is reacted with cesium carbonate (3.25 g, 10 mmol) and 1,2-dibromoethane (1 mL, 11 mmol) in acetonitrile.

- The reaction mixture is stirred at room temperature for 4 hours and then heated to 65°C for 24 hours.

- After completion, the yellowish reaction mixture is filtered, concentrated, and purified by column chromatography (petroleum ether: ethyl acetate).

- The yield of the intermediate 3a (4-chloro-7,8-dihydro-6H-pyrimidine [5,4-b][1,4]oxazine) is 40%.

- Method 2 :

- A reaction mixture of 4-amino-6-chloro-pyrimidin-5-ol, cesium carbonate, and 1,2-dibromo-ethane in acetone is stirred at 65°C for 14 hours.

- The yellow suspension is filtered, concentrated, and purified to yield the title compound as a white solid (38.5% yield).

Molecular Structure Analysis

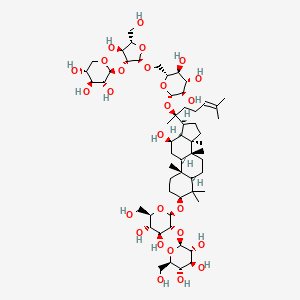

The molecular formula of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is C~6~H~6~ClN~3~O. It consists of a pyrimidine ring fused with an oxazine ring. The chlorine atom is attached to the pyrimidine ring.

!Molecular Structure

Chemical Reactions Analysis

The compound’s reactivity depends on the substituents linked to the ring carbon and nitrogen atoms. It can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents like acetonitrile and acetone

- Color : Yellow solid

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine and its derivatives have been extensively explored in the field of chemical synthesis. The studies demonstrate various chemical reactions and transformations, leading to the creation of new compounds and understanding of their chemical properties.

Substitution Reactions : Chlorine atoms in compounds like 4-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4-oxazin-7-ones can be replaced with different groups like amine residues, mercapto, and methoxy groups (Sazonov & Safonova, 1973). This alteration showcases the versatility of these compounds in chemical synthesis.

Synthesis of Analog Compounds : 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine derivatives have been used to create mimicry analogs of other biologically significant compounds (Hsu et al., 1996).

Development of Antifolates : There is research on using pyrimido[4,5-b][1,4]oxazine derivatives to inhibit dihydrofolate reductase, leading to the synthesis of potential antifolates (Winchester et al., 1981).

Biological and Pharmacological Research

Several studies have explored the biological activities of pyrimido[5,4-b][1,4]oxazine derivatives, highlighting their potential in drug development and therapeutic applications.

Cardiotonic Activity : Some derivatives of pyrimido[5,4-b][1,4]oxazinones have shown positive inotropic effects, suggesting their potential utility in treating cardiac conditions (Mátyus et al., 1990).

Antiviral Activity : Bicyclic pyrimidine nucleosides derived from this compound class have been tested for antiviral activity against various viruses, indicating their potential in antiviral therapies (Loakes et al., 1995).

Antibacterial Activity : Novel derivatives of pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones have shown antibacterial activity against E. coli and S. aureus, demonstrating their potential in addressing bacterial infections (Quy et al., 2022).

Safety And Hazards

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements : Follow safety precautions during handling and use protective equipment.

Orientations Futures

Further research should explore the compound’s pharmacological potential, including its interactions with biological targets and potential therapeutic applications.

Please note that this analysis is based on available literature, and further experimental studies are necessary to fully understand the compound’s properties and applications123.

Propriétés

IUPAC Name |

4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-4-6(10-3-9-5)8-1-2-11-4/h3H,1-2H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRCZDKHYQKDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)

![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)

![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)

![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)

![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)